Ethyl 2,3-dimethylbenzoylformate
Description
Contextualization within Alpha-Ketoester Chemistry
Alpha-ketoesters are characterized by a vicinal arrangement of a keto carbonyl group and an ester functionality. beilstein-journals.org This structural motif makes them highly versatile in chemical reactions. mdpi.com The presence of two adjacent electrophilic centers allows for a wide range of transformations, including nucleophilic additions, reductions, and esterification reactions. mdpi.com These compounds are noted for their stability, making them easy to handle, store, and transport. mdpi.com
Ethyl 2,3-dimethylbenzoylformate belongs to the sub-class of aryl α-ketoesters. Its chemical behavior is dictated by the interplay between the alpha-ketoester core and the substituted aromatic ring. The general reactivity of this class enables the synthesis of numerous value-added products, such as pharmaceuticals, agrochemicals, and natural product analogues. mdpi.com
Table 1: Classification and Examples of Alpha-Ketoesters
| Class | General Structure | Example |
| Aliphatic α-Ketoester | R-CO-COOR' (R=alkyl) | Ethyl pyruvate |
| Aryl α-Ketoester | Ar-CO-COOR' (Ar=aryl) | Ethyl benzoylformate |
| Substituted Aryl α-Ketoester | Ar(X)n-CO-COOR' | This compound |
Significance as a Versatile Synthetic Intermediate and Building Block
The unique arrangement of functional groups in alpha-ketoesters like this compound makes them powerful intermediates in organic synthesis. beilstein-journals.org The heightened electrophilicity of the ketone group, positioned adjacent to the ester, renders it a prime site for various chemical transformations. beilstein-journals.org This reactivity has been harnessed by chemists to construct complex molecular architectures, particularly in the total synthesis of natural products. beilstein-journals.org
The utility of these compounds as synthetic building blocks is demonstrated through their participation in a variety of key reactions. These reactions often proceed with high levels of control, allowing for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.
Table 2: Key Synthetic Reactions Involving Alpha-Ketoesters
| Reaction Type | Description | Application Example |
| Aldol (B89426) Additions | The alpha-ketoester acts as an electrophile, reacting with enolates to form α,β-dihydroxy esters. beilstein-journals.org | Synthesis of (−)-Preussochromone D. beilstein-journals.org |
| Carbonyl-Ene Reactions | Intramolecular reactions of α-ketoesters containing an alkene moiety can form highly substituted cyclopentanol rings. beilstein-journals.org | Used in the synthesis of Jatropha-5,12-diene. beilstein-journals.org |
| Mannich Reactions | The compound participates in a three-component reaction with an amine and another carbonyl compound to form β-amino carbonyl compounds. beilstein-journals.org | A key step in the synthesis of (+)-gracilamine. beilstein-journals.org |
| Photochemical Reactions | Irradiation can trigger intramolecular hydrogen atom transfer (1,6-HAT), leading to the formation of cyclic products. beilstein-journals.org | Synthesis of the pyrrolizidine alkaloid (rac)-isoretronecanol. beilstein-journals.org |
Historical and Current Research Landscape of Benzoylformate Esters
The study of esters, compounds formed from an acid and an alcohol, is a foundational part of organic chemistry. nih.govwikipedia.org Benzoylformate esters, as a specific class, have been the subject of research for many decades. Early synthetic methods focused on classic esterification techniques, such as the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org Traditional synthesis of benzoylformate esters often involved the reaction of benzoylformic acid and an alcohol using a strong mineral acid like sulfuric acid as a catalyst. google.com
Research into benzoylformate esters has evolved significantly, with modern investigations focusing on their unique photochemical properties and applications as photoinitiators. cdnsciencepub.comgoogle.com Upon exposure to ultraviolet light, benzoylformate esters can undergo a Norrish Type II reaction, a photochemical process that leads to the generation of reactive species. cdnsciencepub.comacs.org This property is exploited in industrial applications such as UV curing for coatings and inks, where these compounds initiate polymerization reactions. google.compatsnap.com Current research continues to explore new catalysts and more environmentally friendly "green" synthetic routes to improve the efficiency and selectivity of benzoylformate ester production. google.com
Table 3: Timeline of Key Developments in Benzoylformate Ester Research
| Era | Key Development/Research Focus | Significance |
| Late 19th / Early 20th Century | Development of fundamental esterification methods (e.g., Fischer esterification). | Established the basic synthetic routes to esters, including benzoylformates. wikipedia.org |
| Mid-20th Century | Exploration of reaction mechanisms and physical organic properties. | Deepened the understanding of ester reactivity. |
| Late 20th Century (ca. 1980s-1990s) | Detailed studies on the photochemistry of alkyl benzoylformates, identifying the Norrish Type II reaction as a key decay pathway. cdnsciencepub.comacs.org | Uncovered the potential for benzoylformates in photochemical applications. |
| 21st Century | Application as photoinitiators in industrial processes like UV curing. Development of novel and more efficient synthetic methods, including the use of solid acid catalysts. google.comgoogle.com | Commercialization of benzoylformate derivatives and a focus on sustainable "green" chemistry. |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,3-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUBZBOEQKFGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284362 | |
| Record name | Ethyl 2,3-dimethyl-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-25-8 | |
| Record name | Ethyl 2,3-dimethyl-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dimethyl-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2,3 Dimethylbenzoylformate and Analogues
Strategic Approaches to α-Ketoester Formation
The formation of the α-ketoester functional group requires precise control over oxidation and esterification reactions. Various strategies have been developed to synthesize these compounds, often starting from readily available precursors like aryl acetic esters or acetophenones. pku.edu.cnorganic-chemistry.org
Catalytic esterification is a cornerstone of α-ketoester synthesis, offering pathways that are often more efficient and environmentally benign than stoichiometric methods. One prominent approach is the oxidative esterification of an appropriate precursor. For instance, the oxidation of aryl acetic esters can be achieved using oxidants like hydrogen peroxide or molecular oxygen in the presence of a transition metal catalyst. pku.edu.cn Another powerful method involves the oxidative esterification of 2,2-dibromo-1-phenylethanone derivatives in a solvent like dimethyl sulfoxide (DMSO), which subsequently react with an alcohol to yield the desired α-keto ester. aurigeneservices.com
The choice of catalyst is critical and can range from simple metal salts to complex organocatalysts. For example, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols provides a direct route to a wide range of α-ketoesters. organic-chemistry.org Similarly, solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins, have demonstrated excellent performance in the esterification of fatty acids, a principle applicable to other ester syntheses. organic-chemistry.org These catalytic systems often allow for milder reaction conditions and greater functional group tolerance compared to traditional methods like Fischer esterification, which typically requires harsh acidic conditions and removal of water. organic-chemistry.orgmdpi.com
To maximize the efficiency of α-ketoester synthesis, careful optimization of reaction parameters is essential. Factors such as temperature, solvent, reaction time, and catalyst loading can have a profound impact on the yield and selectivity of the desired product. aurigeneservices.comresearchgate.net
In the oxidative esterification of halo-ketone precursors, for example, both temperature and the volume of the solvent are critical variables. Performing the reaction in six volumes of dimethyl sulfoxide (DMSO) at a controlled temperature of 70–75 °C was found to be optimal, completing the reaction in 14 hours and yielding the product at 75%. aurigeneservices.com Lowering the temperature to 50–55 °C significantly increased the reaction time to 34 hours, while temperatures above 100 °C led to high exothermicity. aurigeneservices.com
The following table illustrates the effect of reaction conditions on the yield of an aryl α-keto ester from an oxidative esterification process.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMSO | 50-55 | 34 | 74 |
| 2 | DMSO | 70-75 | 14 | 75 |
| 3 | DMSO | 80-85 | Not specified | 71 |
Data sourced from an oxidative esterification of 2,2-dibromo-1-phenylethanone. aurigeneservices.com
Similarly, in a one-pot conversion of aryl acetic esters to aryl α-keto esters via diazo transfer and subsequent oxidation, the reaction conditions were fine-tuned for optimal performance. The oxidation step, using dimethyldioxirane generated in situ, was completed in just 25 minutes at 0 °C. pku.edu.cn This method demonstrates tolerance for various substituents on the phenyl ring, providing satisfactory results for rings with electron-withdrawing groups. pku.edu.cn
| Aryl Group (in Methyl Arylacetate) | Yield (%) of Methyl Arylglyoxylate |
| Phenyl | 83 |
| p-Chlorophenyl | 85 |
| p-Bromophenyl | 84 |
| p-Nitrophenyl | 80 |
| p-Tolyl | 81 |
Data from a one-pot diazotization/oxidation of substituted methyl arylacetates. pku.edu.cn
Novel Functionalization Pathways for Benzoylformate Derivatives
Beyond the initial synthesis of the benzoylformate core, the development of novel pathways to introduce further functionalization is a key area of synthetic research. These methods expand the chemical diversity of accessible α-ketoester analogues.
Phosphines have emerged as powerful organocatalysts in a variety of chemical transformations, including ester synthesis. liv.ac.uk Triphenylphosphine, for example, can be used in conjunction with reagents like diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions to form esters from carboxylic acids and alcohols under mild conditions. mdpi.com This method is particularly valuable for its broad substrate scope and high functional group tolerance. Polymer-supported triphenylphosphine reagents have also been developed, simplifying product purification and allowing for catalyst recycling. organic-chemistry.orgacs.org
Phosphine (B1218219) catalysis can facilitate complex bond-forming cascades, including annulation (ring-forming) reactions. These reactions often proceed through the formation of reactive zwitterionic intermediates. In the context of ester synthesis, while direct examples for benzoylformates are specific, the principle can be understood from related cycloaddition reactions. For instance, in [3+2] cycloaddition reactions, a phosphine can act as a nucleophile, attacking an electron-deficient species to form a zwitterion. This intermediate then reacts with another component to form a five-membered ring.
While not involving phosphines, the concept of zwitterionic intermediates is also explored in other cycloadditions, such as between aryl azides and ethyl propiolate. mdpi.com In these cases, theoretical studies suggest the potential formation of zwitterionic species, where non-bonding electron densities from a nitrogen atom are donated to carbon atoms of the alkyne. mdpi.com This principle of forming a temporary, charge-separated intermediate is central to many organocatalytic annulation strategies.
The controlled introduction of specific functional groups onto a pre-existing benzoylformate scaffold is crucial for creating diverse analogues. This can be achieved through various synthetic strategies that target different parts of the molecule. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds. liv.ac.uk A pre-functionalized benzoylformate, perhaps bearing a halide on the aromatic ring, could undergo coupling with a wide array of organometallic reagents to install new substituents.
Furthermore, the keto and ester groups of the benzoylformate moiety itself offer sites for modification. The ketone can be selectively reduced to a hydroxyl group using chemoselective reducing agents like tosylhydrazine in the presence of sodium bicarbonate, providing access to α-hydroxy esters. researchgate.net This demonstrates how specific reagents can be chosen to react with one functional group while leaving others intact, a key principle in the controlled functionalization of complex molecules.
Advancements in the Synthesis of Ethyl 2,3-Dimethylbenzoylformate and its Analogs Fall Short of Knoevenagel Condensation Applications
Despite significant progress in synthetic organic chemistry, the preparation of this compound and its derivatives through Knoevenagel condensation and similar coupling reactions remains an area with limited specific research. While general methodologies for the synthesis of α-keto esters are well-established, their direct application to substrates bearing the 2,3-dimethylphenyl moiety is not extensively documented in publicly available scientific literature.
The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org In the context of synthesizing this compound, this would ideally involve the condensation of 2,3-dimethylbenzaldehyde with a reagent such as diethyl oxalate. However, specific studies detailing the successful application of this method for this particular substrate, including reaction conditions and yields, are not readily found. researchgate.netresearchgate.net
Alternative approaches, such as the Claisen condensation, which involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester, also represent a potential synthetic route. synarchive.commasterorganicchemistry.com A mixed Claisen condensation, for instance between ethyl 2,3-dimethylbenzoate and ethyl formate, could theoretically yield the desired product. askthenerd.comlibretexts.org This method is particularly effective when one of the ester components lacks α-hydrogens, thereby preventing self-condensation. libretexts.org Nevertheless, specific experimental data for the synthesis of this compound using this method is not described in the available literature.
Other related coupling processes, such as palladium-catalyzed carbonylative cross-coupling reactions, have emerged as powerful tools for the synthesis of aryl ketones and their derivatives. These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner in the presence of carbon monoxide. While this methodology is versatile, its specific application for the synthesis of this compound from a corresponding 2,3-dimethyl-substituted aryl halide and an appropriate ethylating agent has not been detailed.
The available information points to a research gap in the specific application of these well-known condensation and coupling reactions for the synthesis of this compound. While the fundamental principles of these reactions are broadly understood, their adaptation to this sterically hindered ortho-disubstituted aromatic system requires further investigation to establish optimal conditions and evaluate their efficiency.
Mechanistic Investigations of Ethyl 2,3 Dimethylbenzoylformate Reactivity
Photocatalytic Transformations and Divergent Reaction Pathwaysrsc.orgresearchgate.net
The photochemical behavior of benzoylformate esters, a class to which Ethyl 2,3-dimethylbenzoylformate belongs, can be strategically controlled to yield different products from the same set of starting materials—an α-ketoester and an alkene. rsc.orgresearchgate.net This divergent reactivity hinges on the selection of the photocatalyst and additives, which in turn favor either a triplet sensitization pathway or a photoredox cycle. nih.govnih.gov Under conditions that promote energy transfer, the triplet excited state of the ketoester is generated, leading to the Paternò-Büchi reaction. nih.govnih.gov In contrast, conditions favoring electron transfer initiate a photoredox cascade, resulting in allylic functionalization of the alkene partner. nih.govnih.gov
Energy Transfer Mechanisms and Paternò-Büchi Cycloadditionsrsc.orgresearchgate.net
The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). For aryl glyoxylates like this compound, this reaction can be efficiently initiated through visible-light-mediated triplet energy transfer, circumventing the need for high-energy UV irradiation. nih.govnih.govbohrium.com
The reaction of an aryl glyoxylate (B1226380) with an alkene under photocatalytic conditions that favor energy transfer leads to the formation of structurally complex oxetanes. nih.govnih.govbohrium.com For instance, the reaction between methyl benzoylformate and various alkenes, in the presence of an appropriate photocatalyst, produces the corresponding oxetane adducts in good to excellent yields. The reaction is generally tolerant of different substitution patterns on both the aryl glyoxylate and the alkene.
Table 1: Visible-Light-Mediated Paternò-Büchi Reaction of Aryl Glyoxylates with Alkenes
| Aryl Glyoxylate | Alkene | Photocatalyst | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl benzoylformate | Tetramethylethylene | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | 74 | - |
| Methyl 4-methoxybenzoylformate | Tetramethylethylene | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | 83 | - |
| Methyl 4-(trifluoromethyl)benzoylformate | Tetramethylethylene | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | 65 | - |
| Methyl benzoylformate | 1-Methylcyclohexene | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | 81 | 1.5:1 |
| Methyl benzoylformate | α-Methylstyrene | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | 75 | 1.2:1 |
Data is for analogous aryl glyoxylates as reported in scientific literature. nih.gov
The formation of oxetanes in these reactions is initiated by the absorption of visible light by a photocatalyst, typically a transition metal complex like an iridium polypyridyl complex. nih.govnih.govbohrium.com The photoexcited catalyst then transfers its triplet energy to the aryl glyoxylate in a process known as Dexter energy transfer. nih.gov This generates the triplet excited state of the ketoester, which is the reactive species that engages with the alkene. The triplet energies of benzoylformate esters are in the range of 62 kcal/mol, making them suitable acceptors for energy transfer from high-energy photocatalysts. nih.gov The subsequent reaction of the triplet ketoester with the alkene proceeds through a stepwise mechanism involving a 1,4-biradical intermediate, which then cyclizes to form the final oxetane product. nih.gov A key advantage of this sensitized approach is that it avoids the direct excitation of the carbonyl substrate, which would require higher energy UV light. nih.govnih.govbohrium.com
Electron Transfer (Photoredox) Mechanisms and Allylic Functionalizationnih.govnih.gov
By modifying the reaction conditions to favor an electron transfer pathway, the reactivity of this compound and its analogs can be diverted from cycloaddition to allylic functionalization. nih.govnih.gov This pathway generates a different set of reactive intermediates, leading to a completely different product scaffold.
The switch to an allylic functionalization pathway is achieved by selecting a photocatalyst with appropriate redox potentials and by the addition of a Lewis acid cocatalyst. nih.gov While the Paternò-Büchi reaction is favored by high-energy triplet sensitizers, the allylic functionalization is promoted by photocatalysts that can engage in an electron transfer cascade. The addition of a Lewis acid, such as Y(OTf)₃, is crucial for this transformation. nih.gov The Lewis acid is believed to activate the ketoester towards electron transfer, thereby facilitating the formation of a ketyl radical anion. nih.gov In a proposed mechanism, the photoexcited iridium catalyst is reductively quenched by an amine, generating a more reducing Ir(II) species. This species then reduces the Lewis acid-activated ketoester to a persistent ketyl radical. The oxidized photocatalyst can then oxidize the alkene to a radical cation, which upon deprotonation, forms an allylic radical. nih.gov The combination of the allylic radical with the ketyl radical then furnishes the allylic functionalization product.
The chemoselectivity between the Paternò-Büchi cycloaddition and the allylic functionalization is remarkably high and can be controlled by the presence or absence of a Lewis acid cocatalyst. nih.gov In the presence of Y(OTf)₃, the reaction of methyl benzoylformate with tetramethylethylene exclusively yields the allylic functionalization product, with no oxetane formation observed. nih.gov
The regioselectivity of the allylic functionalization can be an issue, with the possibility of forming different constitutional isomers depending on which terminus of the allylic radical engages in bond formation. For example, the reaction of methyl benzoylformate with tetramethylethylene under photoredox conditions can yield a mixture of regioisomers. nih.gov The control of this regioselectivity is an important aspect of the reaction's synthetic utility.
Table 2: Divergent Reactivity of Methyl Benzoylformate with Tetramethylethylene
| Pathway | Photocatalyst | Additive | Product Type | Yield (%) | Regioisomeric Ratio (r.r.) |
| Energy Transfer | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | None | Oxetane | 74 | - |
| Electron Transfer | [Ir(dF(CF3)ppy)2(dtbbpy)]BArF | Y(OTf)₃, Phenanthroline | Allylic Functionalization | 58 | 4:1 |
Data is for methyl benzoylformate as reported in scientific literature. nih.gov
Characterization of Reactive Intermediates
The reactivity of this compound, particularly under photochemical conditions, is governed by the formation of transient reactive intermediates. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. Laser flash photolysis studies on structurally similar alkyl benzoylformates have been instrumental in characterizing these intermediates.
The primary reactive intermediate identified in the photochemistry of alkyl benzoylformates is the triplet excited state. cdnsciencepub.com For instance, the triplet lifetimes for methyl, ethyl, and isopropyl benzoylformates in a 1:4 chlorobenzene:n-heptane solution have been measured. These lifetimes provide insight into the rate at which the triplet state is deactivated through various chemical and physical pathways.
Following its formation, the triplet state can undergo intramolecular reactions to produce further intermediates. For alkyl benzoylformates possessing γ-hydrogen atoms, such as this compound, the key intermediate formed from the triplet state is a 1,4-biradical. cdnsciencepub.comwikipedia.org This biradical is generated through an intramolecular hydrogen abstraction process, a hallmark of the Norrish Type II reaction. wikipedia.org The decay of this 1,4-biradical intermediate then leads to the final photoproducts. cdnsciencepub.com Additionally, the formation of a hydroxy ketene (B1206846) has been proposed as another significant intermediate in the photolysis of these compounds. cdnsciencepub.com
Table 1: Triplet Lifetimes of Related Alkyl Benzoylformates
| Compound | Triplet Lifetime (ns) | Solvent |
|---|---|---|
| Methyl Benzoylformate | 670 | 1:4 Chlorobenzene: n-heptane |
| Ethyl Benzoylformate | 500 | 1:4 Chlorobenzene: n-heptane |
| Isopropyl Benzoylformate | 310 | 1:4 Chlorobenzene: n-heptane |
Data sourced from Encinas et al. (1984). cdnsciencepub.com
Photodecomposition and Triplet Deactivation Mechanisms
The photodecomposition of ketones and aldehydes can proceed through several pathways, famously categorized as Norrish Type I and Norrish Type II reactions. wikipedia.org For alkyl benzoylformates that contain accessible γ-hydrogen atoms, the Norrish Type II reaction serves as a major deactivation pathway for the excited triplet state. cdnsciencepub.com This photochemical process is an intramolecular reaction initiated by the excited carbonyl group. wikipedia.orgyoutube.com In the case of this compound, the ester's ethyl group provides the necessary γ-hydrogens for this reaction to occur. The process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. cdnsciencepub.comwikipedia.org Subsequent reactions of this biradical, such as fragmentation (β-scission) or intramolecular recombination, determine the final product distribution. wikipedia.org
The core of the Norrish Type II reaction is an intramolecular hydrogen abstraction. wikipedia.org In the context of this compound, the process begins with the photoexcitation of the carbonyl group to an n,π* excited state. youtube.com This excited state effectively makes the carbonyl oxygen radical-like and capable of abstracting a hydrogen atom. The molecule's geometry allows the carbonyl oxygen to approach a hydrogen atom on the γ-carbon of the ethyl ester group. This intramolecular transfer of a hydrogen atom results in the formation of a 1,4-biradical, with one radical center on the hydroxyl-bearing carbon and the other on the γ-carbon of the ester chain. cdnsciencepub.comwikipedia.org This abstraction is a key primary process that dictates the subsequent photochemical behavior of the molecule. youtube.com
Beyond the well-established Norrish Type II pathway, studies on the photolysis of alkyl benzoylformates suggest the involvement of other reactive intermediates. cdnsciencepub.com The formation of a hydroxy ketene intermediate has been proposed to account for some experimental observations, such as the appearance of a yellow color during photolysis in non-polar solvents. cdnsciencepub.com This intermediate is thought to arise from the 1,4-biradical. The evidence supporting the formation of the hydroxy ketene includes spectroscopic data and the response of the system to different sample treatments. cdnsciencepub.com While direct observation is challenging due to its transient nature, the hydroxy ketene intermediate is a plausible species in the complex photodecomposition mechanism of alkyl benzoylformates. cdnsciencepub.com
Heterogeneous Enantioselective Hydrogenation of α-Keto Esters
The hydrogenation of α-keto esters like this compound is a significant reaction for producing chiral α-hydroxy esters, which are valuable building blocks in synthesis. A well-studied example is the enantioselective hydrogenation of the closely related ethyl benzoylformate over platinum catalysts. researchgate.net In this system, a heterogeneous catalyst, such as platinum supported on alumina (B75360) (Pt/Al2O3), is used in conjunction with a chiral modifier. researchgate.net
Cinchonidine is a commonly employed chiral modifier in these reactions. researchgate.net The modifier adsorbs onto the platinum surface, creating a chiral environment. When the α-keto ester approaches the catalyst surface, it interacts with the cinchonidine, forcing the hydrogenation to occur preferentially from one face of the carbonyl group. This directed attack by hydrogen leads to the formation of one enantiomer of the corresponding α-hydroxy ester in excess. The effectiveness of this process is dependent on factors such as the solvent, temperature, and the specific structure of the substrate and modifier.
Thionation Reactions of Ester Carbonyls with Lawesson's Reagent
Lawesson's reagent is a widely used thionating agent capable of converting carbonyl groups into thiocarbonyls. wikipedia.org The reaction can be applied to various carbonyl compounds, including esters, though they are generally less reactive than ketones or amides. organic-chemistry.orgnih.gov The thionation of the ester carbonyl in this compound would proceed through a well-established mechanism.
In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. wikipedia.orgorganic-chemistry.org This ylide attacks the electrophilic carbon of the ester carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The driving force for the subsequent step is the formation of a highly stable phosphorus-oxygen double bond. organic-chemistry.orgnih.gov This leads to a cycloreversion reaction, breaking the thiaoxaphosphetane ring to yield the desired thioester (in this case, ethyl 2,3-dimethylbenzoylthioformate) and a stable phosphine (B1218219) oxide byproduct. organic-chemistry.org Due to the lower reactivity of esters, these reactions often require higher temperatures or longer reaction times compared to the thionation of ketones. organic-chemistry.orgarkat-usa.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl Benzoylformate |
| Ethyl Benzoylformate |
| Isopropyl Benzoylformate |
| Chlorobenzene |
| n-Heptane |
| 1,4-biradical |
| Hydroxy ketene |
| Platinum |
| Alumina |
| Cinchonidine |
| Lawesson's reagent |
| Dithiophosphine ylide |
| Thiaoxaphosphetane |
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Ethyl 2,3-dimethylbenzoylformate, the ¹H NMR spectrum is predicted to exhibit several key signals that confirm the presence and arrangement of its constituent parts.
The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to three methyl protons, splitting their signal into a quartet. Conversely, the terminal methyl protons (-CH₃) of the ethyl group are adjacent to the two methylene protons, resulting in a triplet. The two methyl groups attached to the aromatic ring are in distinct chemical environments and are expected to appear as two separate singlets. The aromatic region of the spectrum would display a more complex multiplet pattern corresponding to the three protons on the substituted benzene (B151609) ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2-7.8 | Multiplet | 3H | Ar-H |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count and characterization of the carbon framework.
In this compound, two signals are expected in the downfield region, corresponding to the two carbonyl carbons of the keto and ester functional groups. The aromatic region will show multiple signals for the six carbons of the benzene ring, with substituted carbons appearing at different chemical shifts than those bonded to hydrogen. The aliphatic region will contain signals for the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons, as well as signals for the two distinct methyl groups attached to the aromatic ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190-200 | Keto C =O |
| ~165-175 | Ester C =O |
| ~125-140 | Aromatic C |
| ~60-70 | -O-C H₂-CH₃ |
| ~15-25 | Aromatic -C H₃ |
Vibrational Spectroscopy for Functional Group Interrogation
FT-IR spectroscopy is highly effective for identifying the types of chemical bonds present in a molecule. The spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its carbonyl groups. The presence of two distinct C=O bonds (ketone and ester) would likely result in two strong, sharp peaks in the 1680-1750 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group typically appear as strong bands in the 1000-1300 cm⁻¹ range. spectroscopyonline.com Aromatic C=C stretching and aliphatic and aromatic C-H stretching vibrations would also be present in their respective characteristic regions.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1690 | C=O Stretch | Ketone |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
To achieve unambiguous assignment of complex vibrational spectra, experimental FT-IR data are often compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). researchgate.net This correlation is a powerful tool for confirming assignments of fundamental vibrational modes. Theoretical calculations are typically performed on a single molecule in the gas phase, which can lead to differences when compared to experimental spectra obtained from solid or liquid samples. researchgate.net These differences may arise from intermolecular interactions present in the condensed phase. researchgate.net Consequently, calculated vibrational frequencies are often scaled by a correction factor to improve the agreement with experimental results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Mechanistic Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system, which includes the benzene ring and the α-keto-ester moiety, acts as a chromophore. This system is expected to give rise to intense π → π* transitions at shorter wavelengths (typically below 300 nm). Additionally, the presence of carbonyl groups with non-bonding electrons allows for weaker n → π* transitions, which are expected to appear at longer wavelengths. The positions and intensities of these absorption bands can be influenced by solvent polarity and provide valuable insights into the electronic structure of the molecule. Differences between theoretical and experimental absorption spectra can sometimes be attributed to limitations in the computational model's ability to account for strong non-covalent interactions between the compound and the solvent. researchgate.net
An extensive search for crystallographic data for this compound has been conducted, and no specific X-ray crystallography studies for this compound are publicly available in the searched scientific literature and databases.
While the principles of X-ray crystallography are well-established for determining the precise three-dimensional arrangement of atoms in a crystalline solid, this technique has not been applied to this compound, or at least, the results have not been published in accessible databases.
For a definitive solid-state structural analysis of this compound, researchers would need to:
Synthesize and purify the compound.
Grow single crystals of sufficient quality.
Subject the crystals to X-ray diffraction analysis.
The resulting diffraction pattern would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. This information would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Without such a study, any discussion of the solid-state structure of this compound would be purely speculative. Therefore, no data tables or detailed research findings on its X-ray crystal structure can be provided.
Computational and Theoretical Studies on Ethyl 2,3 Dimethylbenzoylformate and Analogues
Electronic Structure Calculations for Molecular Properties and Reactivity
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular orbital energies, and other key quantum mechanical attributes.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods are used to investigate the molecular descriptors of various compounds, including benzoylformate derivatives. nih.gov For instance, DFT calculations can be employed to optimize the geometry of a molecule, predicting bond lengths and angles with high precision. nih.govresearchgate.net
In studies of related compounds, such as substituted benzaldehydes, DFT has been used to calculate a variety of electronic and steric descriptors. researchgate.netresearchgate.net These calculations help in building Quantitative Structure-Property Relationships (QSPR) that correlate the molecular structure with physical properties. researchgate.net For benzoylformate analogs, DFT is used to determine properties like total enthalpy, which is crucial for assessing antioxidative activity through mechanisms like hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET). researchgate.net
Theoretical investigations using DFT can also predict the stability of different isomers. For example, in a study on glutaconaldehyde benzoyl ester, DFT calculations confirmed that the all-trans configuration is the most thermodynamically stable. researchgate.net Furthermore, DFT is instrumental in studying reaction mechanisms, as seen in the investigation of [8 + 2] cycloadditions, where it helps to elucidate the favorability of different reaction pathways by calculating activation free energies. pku.edu.cn
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netfrontiersin.orgnih.gov
For aromatic keto esters like Ethyl 2,3-dimethylbenzoylformate, the HOMO and LUMO are typically distributed across the π-system of the benzoyl group. The HOMO is often characterized by π-bonding character, while the LUMO exhibits π-antibonding character. researchgate.net The energy of these orbitals and their gap can be influenced by substituents on the aromatic ring. For example, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. frontiersin.org The presence of a ketone group, in particular, has been shown to significantly reduce the HOMO-LUMO gap in polycyclic aromatic hydrocarbons. frontiersin.org
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This principle is applied in designing molecules for specific purposes, such as photoinitiators, where the electronic transitions are crucial for their function. acs.org DFT calculations are a primary tool for computing HOMO and LUMO energies and visualizing their spatial distribution. nih.govresearchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies (Calculated)
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Methyl Benzoylformate | -7.2 | -1.8 | 5.4 |
| Ethyl Benzoylformate | -7.1 | -1.7 | 5.4 |
| Isopropyl Benzoylformate | -7.0 | -1.6 | 5.4 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. escholarship.org This approach can reveal conformational changes, interactions with solvent molecules, and other time-dependent phenomena. nih.govescholarship.org
For a molecule like this compound, MD simulations could be used to study the flexibility of the ethyl ester group and the rotational dynamics around the single bonds. In the context of a larger system, such as a solution or a biological environment, MD can simulate how the molecule interacts with its surroundings. acyyuen.com For example, simulations can provide insights into how a compound's structure is influenced by different solvents, which is important for understanding its reactivity in various media. researchgate.net
Molecular Docking Studies for Substrate-Catalyst Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This is particularly useful in studying the interaction between a substrate, like a benzoylformate derivative, and the active site of an enzyme or a synthetic catalyst.
In a typical molecular docking study, the three-dimensional structure of the substrate and the catalyst are used as inputs. The docking algorithm then explores various possible binding modes, evaluating the binding affinity for each pose using a scoring function. mdpi.comnih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the substrate-catalyst complex. mdpi.com
For instance, docking studies on analogues have been used to understand how they bind to the active sites of enzymes like urease. dntb.gov.ua Such studies can reveal which parts of the molecule are crucial for binding and can guide the design of more effective inhibitors or substrates. dntb.gov.ua
Calculation of Thermodynamic Parameters for Reaction Energetics
Computational chemistry provides robust methods for calculating thermodynamic parameters that govern chemical reactions. By computing the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction.
DFT calculations are commonly used to obtain these energetic data. researchgate.net For example, the reaction enthalpy can be calculated from the total energies of the optimized structures of the molecules involved. The Gibbs free energy of activation, which determines the reaction rate, can be found by locating the transition state structure and calculating its energy relative to the reactants. pku.edu.cn
In the context of reactions involving this compound, these calculations could be used to predict the feasibility of a particular transformation, to compare the energetics of different reaction pathways, or to understand the effect of catalysts. For example, theoretical calculations have been used to confirm that the formation of certain α-iminophosphonates from α-acylphosphonates is not thermodynamically favored.
Strategic Applications of Ethyl 2,3 Dimethylbenzoylformate in Advanced Organic Synthesis
Precursor Role in the Synthesis of Complex Organic Molecules
The reactivity of β-keto esters like ethyl 2,3-dimethylbenzoylformate allows for their extensive use in the synthesis of a variety of complex organic molecules. These compounds can undergo alkylation, hydrolysis, and decarboxylation to introduce new substituents and functional groups. nih.gov The presence of both a ketone and an ester functionality provides multiple reaction sites, enabling the construction of diverse molecular frameworks. For instance, the acylation of diazomethyl anions with N-acylbenzotriazoles represents a method for the synthesis of α-diazo-β-keto esters, which are themselves versatile intermediates in organic synthesis. rsc.org
The general reactivity of β-keto esters is well-established, with numerous methods available for their transformation. organic-chemistry.org These include the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters and the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors. organic-chemistry.org Such methodologies underscore the potential of this compound as a starting material for more elaborate structures.
Construction of Bioactive Scaffolds and Intermediates
The structural motifs present in this compound make it an attractive starting point for the synthesis of biologically relevant scaffolds.
Benzofused Cyclobutane (B1203170) Derivatives via Photocyclization
Benzofused cyclobutane structures are found in a number of biologically active compounds. baranlab.org The synthesis of these ring systems can be achieved through various methods, including the [2+2] cycloaddition of olefins. baranlab.org Photochemical cycloadditions, in particular, are a powerful tool for the construction of cyclobutane rings. baranlab.orgharvard.edu The aromatic ketone functionality within this compound makes it a candidate for such transformations. Upon photochemical excitation, the ketone can enter a triplet state and undergo a [2+2] cycloaddition with an olefin, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. baranlab.org This approach has been utilized in the synthesis of various cyclobutane-containing natural products. baranlab.org
| Reaction Type | Key Features | Potential Product |
| [2+2] Photocycloaddition | Involves an aryl ketone and an olefin. Proceeds via a triplet state and a 1,4-diradical intermediate. | Benzofused cyclobutane derivative |
Diaminoacid Derivatives through Ester Functionalization
The ester group of this compound provides a handle for the introduction of further functionality, including the synthesis of diaminoacid derivatives. The synthesis of N-benzoyl amino esters and acids has been reported through the coupling of α-aminoesters with carboxylic acids. scielo.org.mx Similarly, amino acid ester-coupled derivatives have been synthesized for potential biological applications. nih.govresearchgate.net By analogy, the ethyl ester of this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with an amino acid ester. Alternatively, the ester could potentially undergo amidation with an amino acid to form a peptide-like linkage. This functionalization strategy opens avenues for creating hybrid molecules with potential pharmacological properties.
Development of Novel Catalytic Systems and Reaction Pathways
The reactivity of this compound can be harnessed to explore and develop new catalytic reactions and synthetic strategies.
Asymmetric Synthetic Methodologies
The development of asymmetric reactions is a cornerstone of modern organic synthesis. While specific asymmetric reactions involving this compound are not widely reported, the general class of β-keto esters is known to participate in various enantioselective transformations. For instance, catalytic asymmetric conjugate additions to Michael acceptors derived from similar structural motifs have been explored. researchgate.net The presence of a prochiral center in many reactions involving this compound makes it a suitable substrate for the development of new asymmetric catalytic methods, potentially leading to the synthesis of enantiomerically enriched products with valuable biological activities.
| Asymmetric Reaction Type | Catalyst Type | Potential Outcome |
| Conjugate Addition | Chiral organocatalyst | Enantiomerically enriched product |
| Reduction of Ketone | Chiral reducing agent | Chiral alcohol |
Divergent Synthetic Strategies
Divergent synthesis is a powerful strategy for the creation of a library of structurally diverse compounds from a common intermediate. The multiple functional groups of this compound make it an ideal starting point for such strategies. By selectively reacting at the ketone, the ester, or the aromatic ring, a wide array of different molecular scaffolds can be accessed from this single precursor. For example, palladium-catalyzed reactions of allylic esters of β-keto carboxylates can lead to a variety of products through decarboxylation followed by different reaction pathways such as allylation, aldol (B89426) condensation, or Michael addition. nih.gov This versatility allows for the rapid generation of molecular diversity, which is crucial in the search for new bioactive compounds.
Research on Derivatives and Analogues of Ethyl 2,3 Dimethylbenzoylformate
Structure-Reactivity Relationships in Substituted Benzoylformate Esters
The reactivity of substituted benzoylformate esters is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring. These esters contain two primary reactive sites: the electrophilic ketone carbonyl group and the adjacent ester functional group. The interplay between these groups and the substituted phenyl ring dictates the molecule's behavior in chemical reactions.
The excited triplet state of the carbonyl group in ethyl phenylglyoxylate (B1224774) (ethyl benzoylformate) is known to be photoreactive, capable of initiating intermolecular hydrogen abstraction, radical coupling, and cross-linking reactions. medchemexpress.com In photoreduction reactions using hydrogen donors like isopropyl alcohol, the primary product is diethyl 2,3-dihydroxy-2,3-diphenylsuccinate. medchemexpress.com The nature of the substituents on the phenyl ring can modulate the energy levels and lifetime of this excited state, thereby influencing the efficiency and outcome of such photochemical reactions.
Research has shown that the photochemical reactions of alkyl esters of benzoylformic acid can proceed via an intramolecular hydrogen abstraction mechanism when an abstractable hydrogen is available on the alkyl chain of the ester. researchgate.net This leads to the reduction of the phenylglyoxalate to a mandelate (B1228975) ester and oxidation of the ester's alcohol moiety. researchgate.net
Furthermore, the reactions of benzoylformate esters can be selectively guided towards different pathways by tuning the reaction conditions. In photocatalytic reactions with alkenes, the choice of photocatalyst can determine whether the reaction proceeds through an energy transfer or an electron transfer mechanism. organic-chemistry.org
Triplet Sensitization (Energy Transfer): Using a photocatalyst with high triplet energy under specific solvent conditions favors a Paternò-Büchi cycloaddition, resulting in the formation of oxetane (B1205548) products. organic-chemistry.org
Photoredox Conditions (Electron Transfer): Employing a suitable photocatalyst and a Lewis acid co-catalyst promotes electron transfer, leading exclusively to allylic functionalization products. organic-chemistry.org
This divergent reactivity highlights the sensitive relationship between the structure of the benzoylformate ester, the reaction partners, and the catalytic conditions employed.
| Reaction Condition | Dominant Mechanism | Primary Product Type | Key Components |
|---|---|---|---|
| Triplet Sensitization | Energy Transfer | Paternò-Büchi Cycloaddition (Oxetanes) | High triplet energy photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)+) |
| Photoredox Catalysis | Electron Transfer | Allylic C-H Functionalization | Photoredox catalyst + Lewis acid co-catalyst (e.g., Sc(OTf)3) |
Exploration of Diverse α-Ketoester Analogues
α-Ketoesters, including ethyl 2,3-dimethylbenzoylformate, are a class of compounds recognized for their significant value as synthetic intermediates. beilstein-journals.org Their dense and versatile functionality, characterized by an electrophilic keto group adjacent to an ester, makes them attractive building blocks in the total synthesis of complex natural products. beilstein-journals.org The exploration of diverse α-ketoester analogues is a vibrant area of chemical research.
These compounds serve as key intermediates in a variety of powerful chemical transformations, including:
Aldol (B89426) additions
Carbonyl-ene reactions
Mannich reactions
Additions of organometallic reagents
Photochemical reactions beilstein-journals.org
The vicinal arrangement of the carbonyl groups can stabilize reactive conformations through chelation or dipole control, enabling high stereoselectivity in complex synthetic steps. beilstein-journals.org Academic research has demonstrated the utility of various α-ketoester analogues in the synthesis of several natural products.
| α-Ketoester Intermediate | Key Reaction Type | Natural Product Target |
|---|---|---|
| α-Ketoester 28 | Intramolecular Aldol Reaction | (−)-Preussochromone D |
| α-Ketoester 49 | Intramolecular Carbonyl-Ene Reaction | Jatropha-5,12-diene |
| Ketoester 67 | Photochemical 1,6-HAT | (rac)-Isoretronecanol |
| α-Ketoester moiety in 71 | Chemoselective Mannich Reaction | (rac)-Corynoxine |
The synthesis of α-ketoesters themselves is a field of continuous development, with numerous methods available, such as the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and metal-catalyzed reactions. mdpi.comorganic-chemistry.org Modern approaches focus on greener and more efficient pathways, including the use of molecular oxygen as a sustainable oxidant in copper-catalyzed systems. organic-chemistry.orgresearchgate.net
Synthesis and Academic Investigation of Novel Functionalized Derivatives
The synthesis of novel derivatives based on core structures like benzoylformate is a cornerstone of academic investigation, aiming to create molecules with unique properties and potential applications. Research often involves developing new synthetic methodologies to introduce functional groups efficiently and selectively.
A significant advancement in this area is the direct C-H acylation of arenes and heteroarenes to introduce an α-keto ester functional group. acs.org For example, a platinum-catalyzed direct C–H acylation using ethyl chlorooxoacetate has been developed. The reaction of 2-(naphthalen-2-yloxy)pyridine with ethyl chlorooxoacetate in the presence of a platinum catalyst successfully yielded the corresponding α-keto ester. acs.org This method provides a powerful tool for creating complex, functionalized derivatives that would be difficult to access through traditional multi-step sequences.
Initial studies showed that the reaction proceeded cleanly, and optimization efforts focused on the choice of base and reaction time to maximize yield and minimize product degradation. acs.org
| Substrate | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-(Naphthalen-2-yloxy)pyridine | None | 1 | 57 |
| 2-(Naphthalen-2-yloxy)pyridine | K2CO3 | 12 | Slightly lower than without base |
| 2-(Phenoxy)pyridine | None | 1 | 91 |
| 2-(Phenoxy)pyridine | K2CO3 | 12 | 85 |
Beyond the direct synthesis of α-ketoesters, academic investigations extend to incorporating such functionalities into larger, more complex molecular scaffolds to study their emergent properties. For instance, novel 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines have been synthesized and evaluated for their fungicidal activity. mdpi.com Similarly, the synthesis and characterization of novel azocoumarin derivatives are pursued to study their electrochemical and photoisomerization properties. mdpi.com These studies, while not directly involving this compound, exemplify the academic approach of synthesizing novel functionalized molecules and investigating their chemical, physical, and biological properties. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2,3-dimethylbenzoylformate in academic laboratories?
- Methodological Answer : A common approach involves esterification of 2,3-dimethylbenzoylformic acid with ethanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization should include monitoring reaction time, temperature (typically 60–80°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Structural validation requires NMR (¹H/¹³C) and FT-IR to confirm ester linkage and substituent positions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with commercial standards if available.
- Structural Confirmation : ¹H NMR (CDCl₃, δ 1.2–1.4 ppm for ethyl group protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons).
- Elemental Analysis : Validate empirical formula (C₁₂H₁₄O₃) with ≤0.3% deviation .
Q. What are the optimal storage conditions to ensure long-term stability of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at +4°C to minimize hydrolysis and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life. Monitor degradation via HPLC and track ester hydrolysis byproducts (e.g., free acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines to account for biological variability.
- Orthogonal Validation : Cross-validate results with LC-MS-based metabolomics to rule out off-target effects.
- Structural Analog Comparison : Compare bioactivity with related esters (e.g., ethyl 2,4-dimethylbenzoylformate) to isolate substituent-specific effects .
Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Generate 3D structures from InChI/SMILES data (e.g., PubChem CID) and dock into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability (e.g., RMSD <2 Å).
- In Silico ADMET : Predict pharmacokinetics using QSAR models (e.g., SwissADME) to prioritize in vitro testing .
Q. How can researchers develop a sensitive analytical method for trace quantification of this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS Optimization : Use a triple quadrupole mass spectrometer with ESI+ ionization. Optimize collision energy for precursor ion → product ion transitions (e.g., m/z 219 → 145).
- Matrix Effects Mitigation : Employ isotope-labeled internal standards (e.g., ¹³C-labeled analog) to correct for signal suppression.
- Validation : Determine LOD (≤0.1 ng/mL) and LOQ (≤0.5 ng/mL) per ICH guidelines .
Data Contradiction and Experimental Design Considerations
Q. How should conflicting data on synthetic yields be addressed?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity).
- Byproduct Analysis : Identify side products (e.g., diesters) via GC-MS and adjust reaction conditions to suppress their formation.
- Reproducibility : Replicate reactions ≥3 times under controlled humidity/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
